molecular formula C18H14IN7O2 B11521710 N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11521710
M. Wt: 487.3 g/mol
InChI Key: SILJLHZKPSQKRA-KEBDBYFISA-N
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Description

N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a methoxyphenyl group, and an oxadiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting with the preparation of the oxadiazolopyrazine core. This is followed by the introduction of the iodophenyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and halogenating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-BROMOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
  • N-(4-CHLOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

Comparison: N-(4-IODOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties compared to its bromine or chlorine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H14IN7O2

Molecular Weight

487.3 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(4-methoxyphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H14IN7O2/c1-27-14-8-2-11(3-9-14)10-20-24-16-15(21-13-6-4-12(19)5-7-13)22-17-18(23-16)26-28-25-17/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+

InChI Key

SILJLHZKPSQKRA-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I

Origin of Product

United States

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